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An In-depth Technical Guide to the Spectroscopic Data of Acetyl-DL-phenylglycine

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Compound of Interest		
Compound Name:	Acetyl-DL-phenylglycine	
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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the key spectroscopic data for N-Acetyl-DL-phenylglycine, a crucial derivative of the unnatural amino acid phenylglycine with applications in pharmaceutical and biochemical research. Due to the limited availability of public spectroscopic data for Acetyl-DL-phenylglycine, this guide presents representative data from the closely related compound, N-Acetyl-L-phenylalanine, for illustrative purposes. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are provided, along with a workflow for the spectroscopic analysis of such compounds.

Disclaimer: Publicly accessible, experimentally verified spectroscopic data for **Acetyl-DL-phenylglycine** (CAS 15962-46-6) is not readily available in major spectral databases. Therefore, this guide utilizes data from the structurally similar compound N-Acetyl-L-phenylalanine (CAS 2018-61-3) as a representative example to demonstrate data presentation and interpretation. While the core functionalities and spectral patterns are expected to be similar, specific peak positions and splitting patterns will differ.

Introduction

Acetyl-DL-phenylglycine is a synthetic amino acid derivative with significant utility in peptide synthesis and medicinal chemistry. The acetylation of the amino group modifies the compound's polarity and its ability to participate in hydrogen bonding, influencing the conformational properties of peptides into which it is incorporated. Spectroscopic analysis is



fundamental for the structural elucidation and purity assessment of **Acetyl-DL-phenylglycine**. This guide outlines the expected spectroscopic characteristics based on a closely related analogue and provides standardized protocols for data acquisition.

Spectroscopic Data (Representative)

The following tables summarize the spectroscopic data for the representative compound, N-Acetyl-L-phenylalanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for N-Acetyl-L-phenylalanine

Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
12.65	S	-	СООН
8.18	d	8.1	NH
7.31 - 7.17	m	-	Ar-H
4.40	ddd	9.6, 8.1, 4.9	α-СН
3.03	dd	13.8, 4.9	β-CH₂
2.83	dd	13.8, 9.6	β-CH ₂
1.77	S	-	СНз

Data acquired on a 400 MHz spectrometer in DMSO-d₆.[1]

Table 2: 13C NMR Data for N-Acetyl-L-phenylalanine



Chemical Shift (δ) ppm	Assignment
173.15	СООН
169.19	C=O (amide)
137.71	Ar-C (quaternary)
129.03	Ar-CH
128.16	Ar-CH
126.38	Ar-CH
53.48	α-СН
36.77	β-CH ₂
22.33	СН₃

Data acquired on a 101 MHz spectrometer in DMSO-d₆.[1]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for N-Acetyl-L-phenylalanine

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Strong, Broad	O-H stretch (carboxylic acid)
~3280	Strong	N-H stretch (amide)
~3050	Medium	C-H stretch (aromatic)
~2950	Medium	C-H stretch (aliphatic)
1695	Strong	C=O stretch (carboxylic acid)
1650	Strong	C=O stretch (Amide I)
1552	Strong	N-H bend (Amide II)

Characteristic peaks for N-acetylated amino acids.[2]



Mass Spectrometry (MS)

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for N-Acetyl-L-phenylalanine

lon	Calculated m/z	Found m/z
[M+H]+	208.0978	208.0975

Data acquired using Electrospray Ionization (ESI).[1]

Experimental Protocols NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: 32 scans, pulse width of 30 degrees, relaxation delay of 1 second.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Typical parameters: 1024 scans, pulse width of 30 degrees, relaxation delay of 2 seconds.
 - Reference the spectrum to the solvent peak.



Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Technique):

- Sample Preparation:
 - Grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle.
 - Add approximately 100-200 mg of dry potassium bromide (KBr) powder and mix thoroughly.
 - Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent pellet.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- · Data Acquisition:
 - Obtain a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and acquire the sample spectrum.
 - Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology (Electrospray Ionization - ESI):

- Sample Preparation:
 - Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
 - A small amount of formic acid or ammonium acetate may be added to promote ionization.

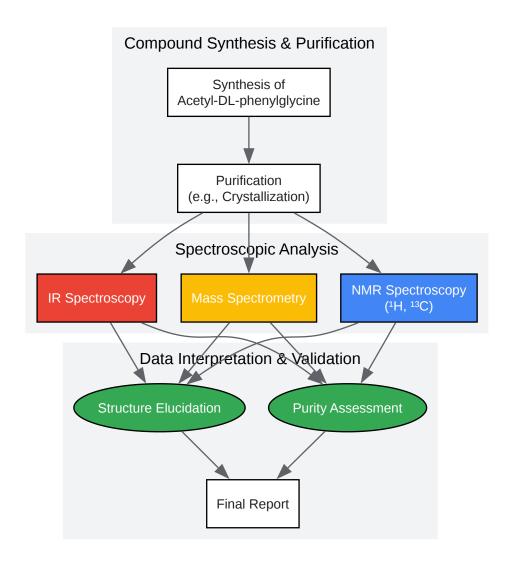


- Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., Q-TOF or Orbitrap).
- · Data Acquisition:
 - Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 μL/min).
 - Acquire the mass spectrum in positive or negative ion mode over a suitable m/z range (e.g., 50-500).
 - For high-resolution mass spectrometry, ensure the instrument is properly calibrated to obtain accurate mass measurements.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound like **Acetyl-DL-phenylglycine**.





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